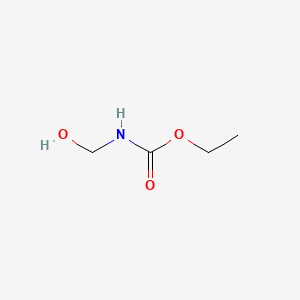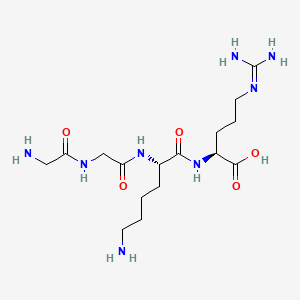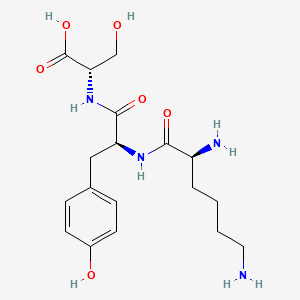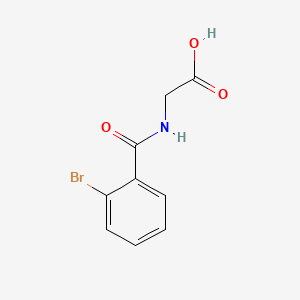
Carbamic acid, hydroxymethyl-, ethyl ester
Descripción general
Descripción
Carbamic acid, hydroxymethyl-, ethyl ester (also known as ethyl carbamate) is a chemical compound that is used in various scientific research applications. It is a colorless, odorless, and non-toxic compound that is soluble in water and ethanol. Ethyl carbamate is an important intermediate in organic synthesis and has been used in the synthesis of drugs, polymers, and other compounds. It is also used as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Genotoxic and Carcinogenic Studies
Carbamic acid, hydroxymethyl-, ethyl ester, has been examined in scientific research for its ability to induce sister chromatid exchanges (SCEs) in various cell types, such as alveolar macrophages, bone marrow, and regenerating liver cells of mice. The studies aimed to understand its genotoxicity and potential carcinogenicity. For instance, Cheng, Conner, and Alarie (1981) found that the relative potencies of different carbamates in inducing SCE corresponded to their previously described activities for the induction of lung adenomas in mice, suggesting a possible link between SCE induction and carcinogenicity (Cheng, Conner, & Alarie, 1981).
Food and Beverage Contamination
Research has also focused on the presence of ethyl carbamate (EC) or urethane, the ethyl ester of carbamic acid, in foods and beverages. Ethyl carbamate has been identified as genotoxic and carcinogenic to various species, including mice, rats, hamsters, and monkeys. Weber and Sharypov (2009) reviewed the occurrence of ethyl carbamate at low levels in many fermented foods and beverages, emphasizing its classification as a probable human carcinogen (Weber & Sharypov, 2009).
Synthesis and Stability Studies
The compound has been used in the synthesis of various labeled compounds, such as (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, an investigational drug for Alzheimer's disease treatment. For example, Ciszewska et al. (1997) synthesized this compound using directed ortho-metallation methodology (Ciszewska et al., 1997). Hansen, Faarup, and Bundgaard (1991) evaluated carbamic acid esters as prodrug forms of dopaminergic drugs, analyzing their stability and potential for bioconversion (Hansen, Faarup, & Bundgaard, 1991).
Chelation and Metal Binding
Liu, Jacobs, and Gopalan (2009) developed a strategy for the preparation of hydroxamic acids using N-benzyloxy carbamic acid ethyl ester. This methodology is significant for chelation of hard metal ions like Fe(III), with applications in therapeutic, diagnostic, and separation chemistry (Liu, Jacobs, & Gopalan, 2009).
Antimicrobial Activity
A study by Zanatta et al. (2006) investigated the antimicrobial activity of new carbamic acid ethyl esters, demonstrating their potential in combating various microorganisms, including yeast-like fungi, bacteria, and algae (Zanatta et al., 2006).
Mecanismo De Acción
Target of Action
Carbamic acid, hydroxymethyl-, ethyl ester, also known as ethyl carbamate, is a compound that primarily targets the immune system . It has been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Mode of Action
Ethyl carbamate initiates, facilitates, or exacerbates pathological immune processes, resulting in immunotoxicity . It induces mutations in genes coding for immunoregulatory factors and modifies immune tolerance . Ethyl carbamate is oxidized to vinyl carbamate by cytochrome P450 2E1 and then converted to vinyl carbamate epoxide . This compound can covalently bind to DNA, RNA, and proteins, leading to the formation of adducts that can cause a carcinogenic effect .
Biochemical Pathways
The primary biochemical pathway affected by ethyl carbamate involves the metabolism of arginine by wine yeasts and lactic acid bacteria . These organisms generate precursors such as urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors react with ethanol to form ethyl carbamate .
Result of Action
The primary result of ethyl carbamate’s action is the induction of immunotoxicity and potential carcinogenicity . It can cause DNA damage and oxidative stress, leading to mutations and potentially cancer . Moreover, it can trigger apoptosis and increase reactive oxygen species .
Action Environment
The action of ethyl carbamate can be influenced by various environmental factors. For instance, its formation is more likely in fermented foods and alcoholic beverages, where the necessary precursors and conditions for its formation are present . Furthermore, the temperature and duration of storage and transportation can affect the levels of ethyl carbamate in these products .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl N-(hydroxymethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-8-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXYFELJDAARCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198269 | |
| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5027-16-7 | |
| Record name | Carbamic acid, (hydroxymethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl methylolcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (hydroxymethyl)-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL METHYLOLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K6KHS1VQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















